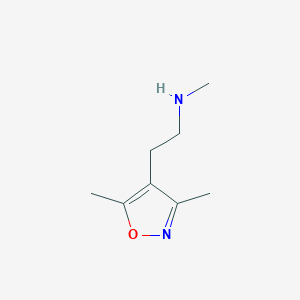

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine is a chemical compound with the empirical formula C6H10N2O. It belongs to the class of oxazoles and contains both an oxazole ring and an amine functional group. The compound’s molecular weight is 126.16 g/mol .

Synthesis Analysis

The synthesis of this compound involves reacting a sulfochloride precursor with cytisine in the presence of a pyridine base. The reaction proceeds under mild conditions, resulting in the formation of the desired compound .Physical and Chemical Properties Analysis

Safety and Hazards

Scientific Research Applications

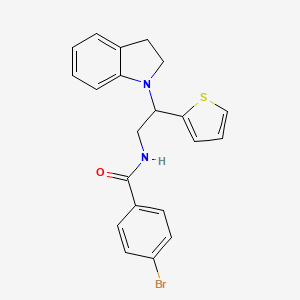

Neurokinin-1 Receptor Antagonists

A study describes the development of a water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, demonstrating its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the synthetic approach for incorporating solubilizing groups into the compound for better solubility and oral activity (Harrison et al., 2001).

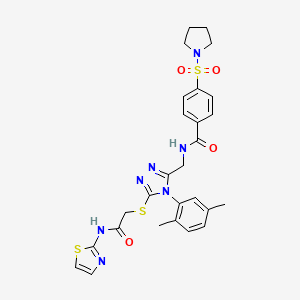

Click Chemistry in Triazole Synthesis

Research on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot three-component strategy demonstrates the utility of click chemistry in creating compounds with potential biological activity, showcasing the structural and theoretical analysis, including crystal structures and DFT studies (Ahmed et al., 2016).

Synthetic Cannabinoid Characterization

An article details the analytical and structural characterization of a synthetic cannabinoid, providing a comprehensive set of data through various spectroscopic and chromatographic techniques. This work underscores the importance of detailed chemical analysis in the study of novel synthetic compounds (Dybowski et al., 2021).

One-Pot Synthesis of Triazole Derivatives

The synthesis of 1,2,4-triazole-3,5-diamine derivatives in a one-pot reaction highlights the efficiency of combining multiple reactants to achieve high yields of targeted compounds. This methodological approach emphasizes the versatility of one-pot reactions in synthetic organic chemistry (Liu & Iwanowicz, 2003).

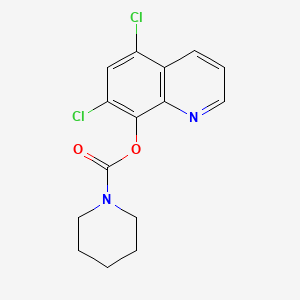

Metal Complexation of Oxazolines

A study explores the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, combining synthetic, spectroscopic, crystallographic, and theoretical analysis to understand the structures and stability of these compounds. This research provides insights into the potential of oxazoline derivatives in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNOJPSYWAUXIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)

![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2722435.png)